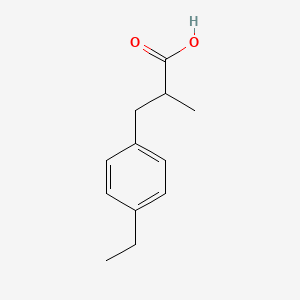

3-(4-Ethylphenyl)-2-methylpropanoic acid

Description

3-(4-Ethylphenyl)-2-methylpropanoic acid (CAS: 1247119-83-0, molecular formula: C₁₂H₁₆O₂) is a substituted phenylpropanoic acid derivative. Its structure comprises a propanoic acid backbone with a methyl group at the C2 position and a 4-ethylphenyl substituent at the C3 position (Figure 1). This compound is primarily utilized as an intermediate in synthesizing active pharmaceutical ingredients (APIs) that require a phenylpropanoic acid scaffold, particularly in anti-inflammatory and metabolic disorder therapies .

Properties

IUPAC Name |

3-(4-ethylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZPPEQDIQJNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-ethylbenzene with propanoic acid derivatives. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with methylmagnesium bromide to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the carboxylic acid after acidic workup.

Industrial Production Methods

Industrial production of 3-(4-Ethylphenyl)-2-methylpropanoic acid often employs catalytic hydrogenation of 4-ethylcinnamic acid. This process involves the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Concentrated nitric acid (HNO3) for nitration, concentrated sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(4-Ethylphenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between 3-(4-ethylphenyl)-2-methylpropanoic acid and analogous compounds:

Key Research Findings

Steric and Electronic Effects

- 3-(4-Ethylphenyl)-2-methylpropanoic acid: The ethyl group at the para position increases steric bulk, reducing rotational freedom of the aromatic ring. This contrasts with 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid, where bromine at the meta position induces electronic withdrawal, polarizing the aromatic ring and enhancing halogen bonding in crystal packing .

- 3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid: Dual hydroxyl groups elevate acidity (pKa ~2.5–3.0) compared to the target compound (pKa ~4.2–4.5) due to resonance stabilization of the conjugate base .

Crystallographic Behavior

- 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid forms centrosymmetric dimers via O–H···O hydrogen bonds, with a dihedral angle of 78.4° between the carboxyl group and benzene plane . In contrast, the target compound’s unsubstituted ethyl group likely allows closer aromatic packing.

Pharmacological Relevance

- The hydroxyethyl variant (2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoic acid) exhibits improved aqueous solubility (logP ~1.8 vs. ~3.2 for the target compound), making it more suitable for intravenous formulations .

- Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate serves as a precursor for bioactive acrylamides, highlighting how esterification and cyano substitution expand reactivity profiles compared to carboxylic acid analogs .

Biological Activity

3-(4-Ethylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula . It is recognized for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a 4-ethylphenyl group and a methyl group. Its unique structure may influence its lipophilicity and interaction with biological membranes.

Antimicrobial Properties

Research indicates that 3-(4-Ethylphenyl)-2-methylpropanoic acid exhibits antimicrobial activities. In vitro studies have shown effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly as an inhibitor of cyclooxygenase (COX) enzymes. By inhibiting COX, it reduces the synthesis of pro-inflammatory mediators such as prostaglandins. This action underpins its potential use in developing non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of 3-(4-Ethylphenyl)-2-methylpropanoic acid can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits COX enzymes, leading to decreased inflammation.

- Membrane Interaction : Its lipophilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and function.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

-

Study on Anti-inflammatory Effects :

- Objective : To investigate the anti-inflammatory properties in a rodent model.

- Method : Induced inflammation using carrageenan; treatment with varying doses of the compound.

- Results : Demonstrated a dose-dependent reduction in paw edema, indicating effective anti-inflammatory activity comparable to standard NSAIDs.

Comparison with Similar Compounds

The biological activity of 3-(4-Ethylphenyl)-2-methylpropanoic acid can be compared with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 3-(4-Methylphenyl)-2-methylpropanoic acid | Structure | Moderate | Low |

| 3-(4-Isopropylphenyl)-2-methylpropanoic acid | Structure | High | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.